molecular formula C14H14FNO3 B2565483 2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide CAS No. 477871-74-2

2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide

Cat. No.: B2565483
CAS No.: 477871-74-2
M. Wt: 263.268
InChI Key: ISGHILQMXBEYGV-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a fluorophenyl group, an epoxy group, and a bicyclic octane framework, which contribute to its distinctive chemical properties.

Mechanism of Action

Preparation Methods

The synthesis of 2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide involves several steps. One common method includes the reaction of a fluorophenyl derivative with an epoxy compound under controlled conditions to form the desired bicyclic structure. The reaction typically requires a catalyst to facilitate the formation of the epoxy group and the subsequent cyclization to form the bicyclic framework . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could lead to the formation of a reduced derivative .

Scientific Research Applications

This compound has significant potential in scientific research due to its unique structure and reactivity. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives may exhibit interesting biological activities, making it a candidate for drug development and other therapeutic applications . Additionally, its unique properties make it useful in industrial applications, such as in the development of new materials and catalysts .

Comparison with Similar Compounds

Similar compounds to 2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide include other bicyclic compounds such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and quinuclidine. These compounds share a similar bicyclic framework but differ in their functional groups and overall reactivity. The presence of the fluorophenyl and epoxy groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

IUPAC Name

3'-(2-fluorophenyl)-1-oxidospiro[1-azoniabicyclo[2.2.2]octane-2,2'-oxirane]-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c15-11-4-2-1-3-10(11)13-14(19-13)12(17)9-5-7-16(14,18)8-6-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGHILQMXBEYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(=O)C23C(O3)C4=CC=CC=C4F)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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